molecular formula C12H13F2NO4S B14911116 methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate

methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate

Cat. No.: B14911116
M. Wt: 305.30 g/mol
InChI Key: NFTCLYQFKUPRBR-YRNVUSSQSA-N
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Description

Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate is a synthetic organic compound characterized by the presence of a difluorophenyl group, a sulfonyl group, and a dimethylamino group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene, sulfonyl chloride, and dimethylamine.

    Formation of Intermediate: The 2,5-difluorobenzene is reacted with sulfonyl chloride under controlled conditions to form the 2,5-difluorophenylsulfonyl chloride intermediate.

    Acrylate Formation: The intermediate is then reacted with methyl acrylate in the presence of a base to form the desired product, Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluorophenyl group enhances the compound’s stability and binding affinity, while the dimethylamino group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2,4-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate
  • Methyl 2-((2,6-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate
  • Methyl 2-((3,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate

Uniqueness

Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may offer distinct advantages in terms of stability and interaction with biological targets compared to other isomers.

Properties

Molecular Formula

C12H13F2NO4S

Molecular Weight

305.30 g/mol

IUPAC Name

methyl (E)-2-(2,5-difluorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C12H13F2NO4S/c1-15(2)7-11(12(16)19-3)20(17,18)10-6-8(13)4-5-9(10)14/h4-7H,1-3H3/b11-7+

InChI Key

NFTCLYQFKUPRBR-YRNVUSSQSA-N

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=C(C=CC(=C1)F)F

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)F)F

Origin of Product

United States

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